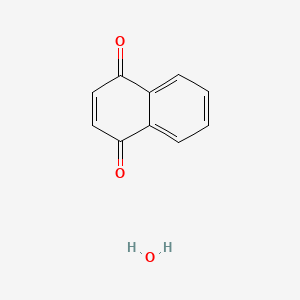

Naphthoquinone monohydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

naphthalene-1,4-dione;hydrate |

InChI |

InChI=1S/C10H6O2.H2O/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H;1H2 |

InChI Key |

DGCRIHAGWAKTDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=O)C=CC(=O)C2=C1.O |

Origin of Product |

United States |

Historical and Current Research Context of Naphthoquinone Core Structures

The study of naphthoquinones has a rich history rooted in the exploration of natural pigments. wikipedia.org Compounds like lawsone (from the henna plant), juglone (B1673114) (from black walnut trees), and lapachol (B1674495) (from the lapacho tree) were among the first naphthoquinones to be isolated and studied. wikipedia.orgbohrium.com These natural products, often displaying vibrant yellow, orange, or red colors, were historically used as dyes. wikipedia.org Scientific inquiry soon revealed that the naphthoquinone core is a "privileged structure" in medicinal chemistry—a molecular scaffold that can be readily modified to interact with diverse biological targets. nih.gov

This has led to a broad and sustained research effort. Early work focused on isolating these compounds from natural sources, including plants, fungi, and bacteria, and characterizing their basic properties. ontosight.aiwikipedia.org Current research has expanded dramatically, investigating their roles in cellular processes and their potential as therapeutic agents. nih.govnih.gov Naphthoquinones are now recognized for a wide spectrum of biological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. bohrium.comontosight.aiwikipedia.org This enduring relevance ensures that naphthoquinones remain a focal point of research in organic synthesis, medicinal chemistry, and chemical biology. researchgate.netfrontiersin.org

Specific Focus on Naphthoquinone Monohydrate: Its Unique Position in Naphthoquinone Chemistry and Research

Within the broad family of naphthoquinones, the term "Naphthoquinone Monohydrate" most precisely refers to the hydrated form of a naphthoquinone isomer, particularly 1,2-naphthoquinone (B1664529). bohrium.comresearchgate.net While 1,4-naphthoquinone (B94277) is a well-studied isomer, it is almost insoluble in cold water, making the study of its specific hydrates less common. wikipedia.orgchemicalbook.com In contrast, the interaction of 1,2-naphthoquinone with water to form hydrates is a specific area of academic inquiry. bohrium.comresearchgate.net

The unique position of this compound, specifically the 1,2-isomer, in research stems from its involvement in aqueous environments. The study of its hydration process—the rapid reaction with water to regenerate the starting naphthalenemethanol precursors—and the structure of its hydrogen-bonded complexes with water molecules are of fundamental importance. bohrium.comnih.gov Research has employed quantum chemical calculations and spectroscopic methods to understand the composition and structure of the hydration shell around the 1,2-naphthoquinone molecule. bohrium.comresearchgate.net This focus on hydration chemistry is critical because many of the compound's biological activities occur in aqueous cellular environments. Understanding how water molecules interact with the naphthoquinone core is essential for elucidating the mechanisms behind its bioactivity. nih.gov The formation of these hydrates can influence the compound's solubility, stability, and its ability to interact with biological macromolecules. frontiersin.org

Overview of Key Research Areas and Methodological Approaches for Naphthoquinone Based Studies

Synthetic Methodologies for Naphthoquinone Derivatives and the Role of this compound as Precursor or Intermediate

The synthesis of the naphthoquinone core and its derivatives can be achieved through various classical and modern approaches. This compound, along with other simple naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone), often serves as a key starting material or intermediate in these synthetic routes. rsc.orgthieme-connect.de

Classical and Modern Synthetic Routes to Naphthoquinone Cores

Historically, the synthesis of naphthoquinones has relied on oxidation reactions of naphthalenes and their derivatives. Modern synthetic chemistry has expanded this repertoire to include a variety of methods that offer greater control over regioselectivity and yield.

One of the classical and still widely used methods involves the oxidation of 1,5-dihydroxynaphthalene (B47172) to produce juglone (5-hydroxy-1,4-naphthoquinone). jcu.edu.au While traditional batch reactions for this conversion can be slow and result in modest yields, the use of microreactors, such as a falling film microreactor, has been shown to significantly improve conversion rates and reduce reaction times. jcu.edu.au

Friedel-Crafts alkylation and acylation are other classical C-C bond-forming reactions that have been applied to the synthesis of naphthoquinone derivatives, such as menaquinones (vitamin K2 derivatives). nih.gov However, these methods can suffer from low yields and the formation of isomeric mixtures. nih.gov Metal-mediated cross-coupling reactions, such as those using π-allylnickel complexes, have emerged as more efficient alternatives for the synthesis of compounds like vitamin K1 and MK-9. nih.gov

The choice of starting material is critical. For instance, 2,3-dichloro-1,4-naphthoquinone is a versatile precursor for a wide range of 1,4-naphthoquinone derivatives due to its high reactivity towards nucleophiles. mdpi.comsemanticscholar.org This allows for the introduction of various functional groups at the C-2 and C-3 positions. semanticscholar.org Similarly, lawsone is a common starting point for the synthesis of numerous biologically active molecules. thieme-connect.de

Table 1: Comparison of Classical and Modern Synthetic Routes for Naphthoquinone Cores

| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Products | Advantages | Disadvantages |

| Oxidation | 1,5-Dihydroxynaphthalene | Photooxygenation, visible light | Juglone | Utilizes simple precursors | Low yields and long reaction times in batch processes |

| Friedel-Crafts Alkylation | Menadiol | Alkyl halides, BF3∙OEt2 | Menaquinones | Utilizes commercially available materials | Low yields, formation of isomers |

| Metal-Mediated Cross-Coupling | Diacetate of menadiol, π-allylnickel complexes | Ni(CO)4 | Vitamin K1, MK-9 | High yields, good for complex side chains | Use of toxic metal reagents |

| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Various nucleophiles | Substituted 1,4-naphthoquinones | High reactivity, versatile | Can require harsh conditions |

Sustainable and Green Chemistry Innovations in Naphthoquinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. ijnc.ir This trend is also evident in the field of naphthoquinone chemistry, where researchers are exploring greener alternatives to traditional synthetic protocols. rsc.org

A notable green chemistry approach involves the use of aqueous hydriodic acid in acetic acid under microwave irradiation to convert 3-alkyllawsones into 1,2- and 1,4-naphthoquinones. rsc.org This metal-free method offers high yields, chemo- and regioselectivity, and utilizes bio-friendly reagents. rsc.org The use of microwave irradiation can also significantly reduce reaction times. ijnc.ir

Solvent-free reactions catalyzed by recyclable organocatalysts like L-proline represent another green strategy. thieme-connect.de For example, the synthesis of benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile (B47326) can be efficiently carried out under these conditions. thieme-connect.de The use of water as a solvent, whenever possible, is a cornerstone of green chemistry, and its application in naphthoquinone synthesis is being actively explored. ijnc.ir

Chemoenzymatic and Biocatalytic Approaches in Naphthoquinone Production

Chemoenzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity and mild reaction conditions. nih.gov These approaches leverage the power of enzymes to perform specific chemical transformations that can be challenging to achieve with traditional chemical methods. nih.govnih.gov

Laccases, a class of copper-containing oxidase enzymes, have been utilized in the synthesis of naphthoquinone derivatives. For instance, a laccase from Bacillus subtilis has been used in a biocatalytic strategy to produce 4-substituted-1,2-naphthoquinone derivatives. nih.gov Chemoenzymatic cascades, where an enzymatic reaction is followed by a chemical transformation in the same pot, have also been developed. nih.gov

A two-step chemoenzymatic process has been reported for the synthesis of C-ribosylated naphthoquinones. researchgate.net This process involves the initial enzymatic attachment of D-ribose-5-phosphate to a polyaromatic aglycone, followed by chemical dephosphorylation. researchgate.net This method highlights the potential of combining enzymatic and chemical steps to access complex molecules. researchgate.net The use of enzymes can also provide access to enantiomerically enriched compounds, which is crucial for the development of chiral drugs. mdpi.com

Functionalization and Derivatization Techniques for Naphthoquinone Scaffolds

The biological activity of naphthoquinones can be significantly modulated by introducing various functional groups onto the naphthoquinone scaffold. mdpi.com This functionalization can alter the compound's electronic properties, solubility, and ability to interact with biological targets.

Introduction of Diverse Chemical Moieties (e.g., Halogens, Nitrogen, Chalcogens) and their Impact on Reactivity

The introduction of halogens, nitrogen, and chalcogens (sulfur, selenium, tellurium) can have a profound impact on the chemical reactivity and biological properties of naphthoquinones.

Halogens: Halogenated naphthoquinones, such as 2,3-dichloro- and 2,3-dibromo-1,4-naphthoquinone, are highly valuable synthetic intermediates. acs.org The halogen atoms act as good leaving groups, facilitating nucleophilic substitution reactions for the introduction of other functionalities. mdpi.com The nature of the halogen can influence the reactivity, with bromo-derivatives sometimes showing enhanced anticancer activity compared to their chloro-analogues. acs.org

Nitrogen: The incorporation of nitrogen-containing moieties is a common strategy to enhance the biological activity of naphthoquinones. mdpi.com Aminated naphthoquinones can be synthesized through various methods, including the reaction of 1,4-naphthoquinone with amines catalyzed by Lewis acids like BiCl3. rsc.org The classical Mannich reaction, involving the condensation of lawsone, an aldehyde, and an amine, is a well-established method for producing 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. nih.gov The introduction of an amino group can tune the redox properties of the quinone and introduce new interaction sites for biological targets. nih.gov

Chalcogens: The introduction of sulfur and selenium into the naphthoquinone scaffold has been shown to result in compounds with significant anticancer and antimicrobial properties. nih.govmdpi.com These chalcogen-functionalized naphthoquinones can be synthesized by reacting naphthoquinone derivatives with organochalcogen compounds. nih.gov For example, the reaction of prop-2-yn-1-yl naphthoquinone derivatives with diselenides or dithiols can yield novel chalcogen-containing naphthoquinones. nih.gov

Table 2: Impact of Functionalization on Naphthoquinone Properties

| Functional Group | Method of Introduction | Impact on Reactivity | Resulting Biological Properties |

| Halogens (Cl, Br) | Reaction with halogenating agents | Activates the ring for nucleophilic substitution | Often used as intermediates; can enhance anticancer activity. acs.org |

| Nitrogen (e.g., -NH2, -NR2) | Nucleophilic substitution, Mannich reaction | Modulates redox potential, introduces basic sites | Anticancer, antimicrobial, antiviral. mdpi.comnih.gov |

| Chalcogens (S, Se, Te) | Reaction with organochalcogen compounds | Can participate in redox cycling | Anticancer, antimicrobial. nih.gov |

Multicomponent Reaction Strategies for Complex Naphthoquinone Conjugates

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly atom-economical and efficient, making it particularly attractive for the synthesis of libraries of bioactive compounds. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of complex naphthoquinone conjugates. The Mannich reaction, as mentioned earlier, is a classic example of a three-component reaction. nih.gov More complex heterocyclic systems fused to the naphthoquinone core can also be constructed using MCRs. For instance, the one-pot reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile can lead to the formation of benzo[g]chromene derivatives. thieme-connect.de

Microwave-assisted multicomponent reactions have also been employed to synthesize novel podophyllotoxin-naphthoquinone derivatives. mdpi.com Pseudo-multicomponent reactions, where one of the reactants participates in multiple steps, have also been utilized to create complex structures like bis-lawsone derivatives. rsc.org These strategies provide rapid access to a wide diversity of complex naphthoquinone-based molecules for biological screening.

Synthesis of Hybrid Naphthoquinone Structures for Targeted Research

The molecular hybridization of naphthoquinones with other pharmacologically active scaffolds is a prominent strategy to develop novel compounds for targeted research. This approach aims to combine the distinct properties of each molecule into a single entity with potentially synergistic or novel activities.

A variety of synthetic methodologies have been employed to create these hybrid structures. A common approach involves the nucleophilic substitution reaction, particularly with 2,3-dichloro-1,4-naphthoquinone as a versatile starting material. This substrate readily reacts with various nucleophiles, including aminochalcones, to form new carbon-nitrogen bonds, yielding naphthoquinone–chalcone hybrids. acs.org Similarly, it can be reacted with thymidine (B127349) and its derivatives to produce monosubstituted products. mdpi.com This strategy has also been used to introduce nitrogen, oxygen, and sulfur nucleophiles at the C2 and C3 positions of the naphthoquinone ring. mdpi.com

Another significant strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, used to link naphthoquinone moieties with other groups via a stable triazole linker. rsc.orgnih.gov This method has been successful in synthesizing 1,4-naphthoquinone-1,2,3-triazole hybrids. nih.gov

Furthermore, multi-step synthetic sequences are often employed. For instance, naphthoquinone–thiazole (B1198619) hybrids bearing an adamantane (B196018) group have been synthesized by reacting 1,4-naphthoquinone N-aroylthioureas with 1-adamantyl bromomethyl ketone. jrespharm.com The synthesis of naphthoquinone hydrazide-based molecular hybrids involves an initial esterification of benzoic acids, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form aromatic hydrazides, which are then coupled with lawsone. scielo.br Anionic annulation of 3-nucleofugalphthalides with a sugar-appended acrylate (B77674) is another sophisticated method to regioselectively produce naphthoquinone/naphthoquinol–carbohydrate hybrids. rsc.org

These synthetic endeavors have yielded a diverse library of hybrid molecules, each designed for specific research purposes, from anticancer to antimicrobial investigations. acs.orgjrespharm.com

Table 1: Examples of Synthesized Naphthoquinone Hybrids

| Hybrid Type | Synthetic Strategy | Starting Materials | Reference |

|---|---|---|---|

| Naphthoquinone-Chalcone | Nucleophilic Substitution | 2,3-dichloro-1,4-naphthoquinone, Aminochalcones | acs.org |

| Naphthoquinone-Thymidine | Nucleophilic Substitution | 2,3-dichloro-1,4-naphthoquinone, Thymidine derivatives | mdpi.com |

| Naphthoquinone-Thiazole-Adamantane | Multi-step condensation/cyclization | 1,4-Naphthoquinone N-aroylthioureas, 1-adamantyl bromomethyl ketone | jrespharm.com |

| Naphthoquinone-Hydrazide | Multi-step condensation | Lawsone, Substituted benzoic acids, Hydrazine hydrate | scielo.br |

| Naphthoquinone-Carbohydrate | Anionic Annulation | 3-Nucleofugalphthalides, Sugar-appended acrylate | rsc.org |

| Naphthoquinone-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Naphthoquinone with alkyne/azide, corresponding azide/alkyne partner | rsc.orgnih.gov |

Investigation of Fundamental Reaction Mechanisms of Naphthoquinones

Understanding the fundamental reaction mechanisms of naphthoquinones is crucial as these pathways underpin their biological activities and chemical reactivity. Their chemistry is dominated by their ability to participate in electron transfer processes and to act as electrophiles.

Electron Transfer and Redox Cycling Mechanisms

A defining characteristic of naphthoquinones is their ability to undergo redox cycling. This process involves the cyclic reduction of the quinone to a semiquinone radical anion and then to a hydroquinone (B1673460), followed by re-oxidation back to the parent quinone. nih.gov This cycling is a key mechanism behind many of their biological effects. nih.govnih.gov

The process is initiated by the transfer of electrons from a reducing agent, such as NADPH or NADH in biological systems, to the naphthoquinone. nih.govannualreviews.org This one-electron reduction forms a highly reactive semiquinone radical. mdpi.com In the presence of molecular oxygen, this semiquinone can transfer its extra electron to O₂, regenerating the original quinone and forming a superoxide (B77818) radical (O₂•⁻). annualreviews.orgmdpi.com The superoxide can then disproportionate to form hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). annualreviews.orgmdpi.com The hydroquinone form can also be oxidized back to the quinone, contributing to the cycle and generating further ROS. annualreviews.org

This catalytic process can be summarized as follows:

NQ + e⁻ → NQ•⁻ (Reduction to semiquinone)

NQ•⁻ + O₂ → NQ + O₂•⁻ (Re-oxidation and superoxide formation)

This redox cycling mechanism is central to the activity of many naphthoquinones. nih.gov For example, the interaction of 2,3-dichloro-1,4-naphthoquinone (CNQ) with mitochondrial components involves a redox cycle with thiol groups and oxygen, leading to the consumption of O₂. nih.gov Similarly, photochemical studies have shown that naphthoquinones can be photoreduced in the presence of photosensitizers, and the resulting hydroquinones are re-oxidized by singlet oxygen, generating H₂O₂. mdpi.com The efficiency of redox cycling can be influenced by the substituents on the naphthoquinone ring. mdpi.com

Nucleophilic and Electrophilic Reaction Pathways

Beyond redox cycling, naphthoquinones are potent electrophiles due to their α,β-unsaturated carbonyl system, also known as a Michael acceptor. annualreviews.orgmdpi.com This electrophilicity allows them to form stable covalent bonds with biological nucleophiles. nih.govannualreviews.org

The primary nucleophiles that react with naphthoquinones in biological systems are thiols, particularly the cysteine residues in proteins and the low-molecular-weight thiol glutathione (B108866) (GSH). annualreviews.orgnih.gov The reaction, a Michael 1,4-addition, involves the attack of the nucleophilic thiolate anion (RS⁻) on one of the β-carbons of the quinone ring. mdpi.comnih.gov This addition results in the formation of a stable thioether-linked hydroquinone adduct, which can then be oxidized to the corresponding quinone. annualreviews.orgnih.gov

The general reaction can be depicted as: NQ + RSH → NQH₂-SR (Michael Addition)

This covalent modification of proteins and depletion of cellular antioxidants like GSH is a significant pathway through which naphthoquinones exert their biological effects. nih.gov The ability to act as an alkylating agent for cellular thiols is a property shared by many naphthoquinones, including menadione. nih.gov The substitution pattern on the naphthoquinone ring dictates the feasibility of this reaction; an unsubstituted position on the quinoid ring is typically required for the Michael addition to occur. nih.gov For example, 2,3-dimethoxy-1,4-naphthoquinone (DMNQ), which lacks an open position, does not form adducts with GSH but still participates in redox cycling. mdpi.com

Intramolecular Rearrangements and Cycloaddition Reactions

The naphthoquinone scaffold serves as a versatile building block in the synthesis of more complex polycyclic and heterocyclic systems through intramolecular rearrangements and cycloaddition reactions. These reactions leverage the inherent reactivity of the quinone's double bonds and carbonyl groups.

Diels-Alder [4+2] cycloadditions are a powerful tool for constructing new six-membered rings onto the naphthoquinone framework. For instance, L-proline has been used as an organocatalyst for the [4+2] cycloaddition of 1,4-naphthoquinones with α,β-unsaturated aldehydes to produce substituted anthraquinones. beilstein-journals.org Similarly, oxidative [3+2] cycloadditions, mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), allow for the synthesis of furanonaphthoquinones from lawsone and various alkenes. rsc.org

Other types of cycloadditions are also prevalent. Iridium-catalyzed [2+2+2] cycloadditions of di-alkynyl benzene (B151609) derivatives with alkynes have been developed to synthesize polysubstituted anthraquinones. beilstein-journals.org Photochemical [2+2] cycloadditions between an excited carbonyl of a quinone and an alkene can form oxetane (B1205548) rings (the Paternò-Büchi reaction), while [4+4] cycloadditions have also been observed in specific cases, such as the reaction of 1,2-naphthoquinone with cycloheptatriene. mdpi.com

Intramolecular cyclizations are also key. For example, alkynylated hydroxyquinones, formed by coupling 2-hydroxy-3-iodo-1,4-naphthoquinones with terminal acetylenes, can undergo intramolecular ring closure to yield naphtho[2,3-b]furan-4,9-diones. rsc.org In another example, o-naphthoquinone nitrosomethide, generated in situ, can undergo a Diels-Alder type self-cycloaddition to create a complex spiro adduct. eie.gr These reactions demonstrate the utility of the naphthoquinone core in generating molecular diversity through controlled ring-forming processes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Naphthoquinone |

| 1,4-Naphthoquinone |

| 2,3-Dichloro-1,4-naphthoquinone (CNQ) |

| 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) |

| 3'-azido-3'-deoxythymidine (AZT) |

| Adamantane |

| Anthraquinone (B42736) |

| Benzoic acid |

| Benzonidazole |

| Cerium(IV) ammonium nitrate (CAN) |

| Cysteine |

| Glutathione (GSH) |

| Hydrazine hydrate |

| Hydrogen peroxide |

| L-proline |

| Lawsone (2-hydroxy-1,4-naphthoquinone) |

| Menadione (Vitamin K3) |

| N-methyl morpholine (B109124) N-oxide (NMMO) |

| N'-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide] |

| This compound |

| Plumbagin |

| Superoxide |

| Thymidine |

Modulatory Effects on Cellular Redox Homeostasis

The chemical structure of naphthoquinones makes them highly reactive molecules within the cellular environment, capable of altering the delicate balance of redox homeostasis through several interconnected mechanisms.

A primary mechanism of naphthoquinone bioactivity is its capacity to generate reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govnih.gov Naphthoquinones can accept one or two electrons to form highly reactive intermediates like semiquinones and hydroxyquinones. nih.gov These intermediates can then be re-oxidized by molecular oxygen in a process known as redox cycling, which leads to the formation of ROS, including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net

This induced state of "oxidative stress" occurs when the production of ROS overwhelms the cell's endogenous antioxidant defenses. nih.gov The consequences of elevated ROS levels are significant and can include damage to critical biomolecules such as DNA, lipids, and proteins. nih.gov For instance, ROS can lead to DNA strand breakage and base modifications, which are closely associated with carcinogenesis. nih.gov Furthermore, naphthoquinone-induced ROS generation has been directly implicated in triggering programmed cell death, or apoptosis, through various signaling pathways. nih.govnih.gov Some naphthoquinone derivatives have been shown to provoke apoptosis in human neuroblastoma cell lines through a ROS-dependent pathway that involves mitochondrial dysfunction and the activation of caspases 3 and 9. mdpi.com The generation of ROS and subsequent modulation of redox signaling are key properties that make naphthoquinones subjects of interest for therapeutic research. nih.gov

Naphthoquinones readily interact with endogenous non-protein and protein thiols, which are crucial for maintaining cellular redox balance. Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant small molecule antioxidant in cells and plays a major role in cellular defense. nih.gov Naphthoquinones can react with the thiol group of GSH, leading to the formation of semiquinone anion radicals. nih.gov

Furthermore, certain naphthoquinone derivatives have been identified as potent inhibitors of glutathione reductase (GR), a critical antioxidant enzyme that catalyzes the reduction of oxidized glutathione (GSSG) back to its reduced form, GSH. nih.gov The inhibition mechanism involves the formation of covalent modifications between the naphthoquinone compound and the thiol groups of cysteine residues located at the active site of the GR enzyme. nih.govresearchgate.net This inhibition is often competitive and irreversible, leading to a decrease in the GSH/GSSG ratio and inducing a state of thiol oxidative stress. nih.govresearchgate.net This disruption of the glutathione system can lead to an accumulation of ROS, collapse of the mitochondrial membrane potential, and an increase in protein S-glutathionylation, ultimately contributing to cell death. nih.govresearchgate.net

The bioactivity of naphthoquinones is intrinsically linked to their redox properties and their ability to be enzymatically reduced within the cell. nih.govresearchgate.net Naphthoquinones can undergo one- or two-electron reductions. Under aerobic conditions, one-electron reductions are predominant, resulting in the formation of a highly reactive free radical intermediate known as a semiquinone. nih.gov This process is often catalyzed by cellular reductases.

The formation of these semiquinone anion radicals has been directly demonstrated using techniques like ESR spectroscopy, particularly when naphthoquinones react with thiol-containing compounds such as glutathione. nih.gov These semiquinone radicals are unstable and can donate their extra electron to molecular oxygen to generate superoxide radicals, thus perpetuating a cycle of ROS production. nih.gov This continuous generation of radicals is a key contributor to the oxidative stress and cytotoxic effects attributed to many naphthoquinones. researchgate.net The process of forming a semiquinone radical is the first step in a two-step electron transfer, which is fundamental to their role as electron shuttles in biological systems. ethz.ch

Targeted Modulation of Enzymatic Pathways by Naphthoquinone Derivatives

Beyond their effects on redox homeostasis, naphthoquinone derivatives have been synthesized and studied for their ability to selectively inhibit specific enzymes, particularly those relevant to neurological disorders.

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.comnih.gov Numerous studies have demonstrated that synthetic derivatives of naphthoquinone are effective inhibitors of both AChE and its related enzyme, butyrylcholinesterase (BChE). mdpi.comnih.govbohrium.com

The potency of these derivatives varies widely based on their specific structural modifications. For example, novel bis-naphthoquinone derivatives have shown highly potent inhibition of AChE and BChE, with Ki (inhibition constant) values in the low nanomolar range. nih.gov Similarly, certain naphthoquinone thiazole hybrids are potent inhibitors of both cholinesterases. bohrium.com In contrast, other series, such as pyrano[2,3-b]naphthoquinone derivatives, have demonstrated high selectivity for AChE over BChE. sioc-journal.cn The inhibitory activity of 1,2-naphthoquinone derivatives against AChE has been found to be generally higher than that of their 1,4-naphthoquinone counterparts. mdpi.com The development of these multitarget-directed ligands based on the naphthoquinone scaffold is an active area of research for potential Alzheimer's disease therapeutics. acs.orgacs.orgnih.gov

Table 1: Selected Naphthoquinone Derivatives and their Cholinesterase Inhibitory Activities

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. Their inhibition is a therapeutic target for depression and Parkinson's disease. nih.gov Various 1,4-naphthoquinones of both natural and synthetic origin have been investigated as inhibitors of human MAO isoforms. nih.gov

Research has shown that certain naphthoquinone structures can be potent and selective inhibitors. For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) was identified as the most potent MAO-B inhibitor in one study, with an IC50 value of 0.860 μM. nih.gov Another compound, shikonin, was found to inhibit both MAO-A and MAO-B with IC50 values of 1.50 μM and 1.01 μM, respectively. nih.gov Kinetic analyses suggest that the mode of inhibition is competitive and reversible. nih.gov More recently, a multitarget-directed naphthoquinone derivative was reported to be a remarkably potent inhibitor of MAO-B, with an IC50 value of 7.7 nM, highlighting the potential for developing highly effective MAO inhibitors from this chemical class. acs.orgunits.it

Table 2: Selected Naphthoquinone Derivatives and their Monoamine Oxidase (MAO) Inhibitory Activities

Cyclooxygenase-2 (COX-2) Mediated Pathways and Inflammatory Response Modulation

Naphthoquinones have been identified as potential modulators of inflammatory pathways, primarily through their interaction with cyclooxygenase-2 (COX-2). mdpi.com COX-2 is an enzyme that is highly expressed in many types of tumor cells and has been associated with cancer cell proliferation, metastasis, and resistance to anticancer drugs. mdpi.com The pharmacological inhibition of COX-2 in various tumors can lead to cell death, making it a significant target for cancer therapy. mdpi.com

Research has demonstrated that certain naphthoquinone derivatives exhibit selective anticancer activity against non-small cell lung cancer (NSCLC) through a COX-2 mediated pathway. mdpi.comnih.gov For instance, plumbagin, a cytotoxic naphthoquinone derived from the Plumbago zeylanica plant, has been shown to inhibit the expression of COX-2. mdpi.comresearchgate.net Studies on specific synthetic naphthoquinone derivatives, such as those bearing phenylamino (B1219803) and 4-hydroxyphenylamino substituents, revealed promising anticancer activity in both 2D and 3D models of A549 lung carcinoma cells. mdpi.comnih.gov These compounds were found to induce mitochondrial damage and the release of reactive oxygen species (ROS) via a COX-2 mediated pathway. mdpi.comresearchgate.net

Molecular modeling studies have further elucidated this interaction, suggesting that certain naphthoquinone derivatives can bind to the arachidonic acid site of the COX-2 enzyme. nih.govresearchgate.net The expression level of COX-2 in cancer cells appears to influence the efficacy of naphthoquinones. For example, in colonic cancer cells, the apoptotic (cell death) effect of plumbagin was found to be dependent on the expression of COX-2. nih.gov In cells with high COX-2 expression, higher concentrations of plumbagin were required to induce apoptosis, suggesting that COX-2 expression contributes to resistance. nih.gov This indicates that naphthoquinones can induce apoptosis in colonic cancer cells through a TNF-α mediated pathway that is modulated by COX-2 expression. nih.gov

Glycogen (B147801) Synthase Kinase 3 (GSK-3) Inhibition and Parasitic Pathway Disruption

Glycogen Synthase Kinase 3 (GSK-3) has emerged as a significant therapeutic target in parasitic diseases, and naphthoquinones are being explored as potential inhibitors of this enzyme. mdpi.comnih.gov GSK-3 is a serine/threonine kinase that acts as a central hub for numerous signal transduction pathways, regulating processes like cell metabolism, division, and differentiation in eukaryotes. mdpi.com In parasites such as Leishmania, GSK-3 is considered essential for viability, and its inhibition can lead to cell cycle defects and apoptosis-like death. mdpi.comnih.gov

The inhibition of parasite-specific GSK-3 presents a promising strategy for developing new antiparasitic drugs. mdpi.com Although there is a high degree of similarity between the GSK-3 of parasites like Leishmania and humans, sufficient differences exist in the active site to allow for the development of selective inhibitors. nih.gov A virtual screening of chemical libraries against the structure of Leishmania GSK-3 identified quinone scaffolds as promising hits. mdpi.com Subsequent optimization of these hits led to the development of new naphthoquinone compounds with improved selectivity and antiparasitic activity. mdpi.com

The inhibition of GSK-3 not only directly impacts the parasite but can also modulate the host's inflammatory response. scispace.comfrontiersin.org Parasitic infections trigger inflammatory responses, and GSK-3 is a pivotal component in mediating this response. scispace.com Therefore, inhibitors of GSK-3 could potentially dampen the excessive inflammation associated with diseases like malaria and leishmaniasis, reducing disease severity. nih.govscispace.com Studies have shown that inhibiting GSK-3 can lead to a non-survival of the parasite, highlighting its potential as an antiparasitic drug target. nih.gov

Proteasome System Inhibition

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, thereby regulating key cellular processes like cell division and apoptosis. nih.gov The 26S proteasome, the central enzyme of this system, has been validated as an important target for cancer therapy. nih.govnih.gov Naphthoquinones have been identified as a novel class of proteasome inhibitors. nih.govnih.govmedchemexpress.com

Screening efforts led to the identification of PI-083 (also known as NSC-45382), a small synthetic molecule with a naphthoquinone pharmacophore, as a reversible proteasome inhibitor that selectively targets cancer cells. nih.gov Further research into hydronaphthoquinone derivatives identified compounds that inhibit the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov For example, compound 1 (PI-8182), which contains a hydronaphthoquinone scaffold, and its more potent analog, compound 39, were found to be irreversible inhibitors of the proteasome's CT-L activity. nih.gov

The inhibition of the proteasome by these naphthoquinone derivatives leads to the accumulation of ubiquitinated cellular proteins, which disrupts cellular homeostasis and can inhibit tumor cell proliferation. nih.gov Structure-activity relationship (SAR) studies have revealed that for many of these derivatives, a thioglycolic acid side chain and its carboxylic acid group are critical for the inhibitory activity. nih.gov Molecular modeling studies suggest that these compounds interact with the β5 and β6 subunits of the 20S proteasome. medchemexpress.com The development of non-peptidic, small-molecule proteasome inhibitors like those based on the naphthoquinone scaffold holds potential advantages over existing peptide-based inhibitors. nih.gov

Other Relevant Enzyme-Naphthoquinone Interactions (e.g., Tyrosinase, Trypanothione (B104310) Reductase)

Beyond the major pathways, naphthoquinones interact with other specific enzymes, demonstrating a broad range of biological activities.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the pigment responsible for the color of skin and hair. nih.gov Its overactivity can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in both cosmetics and medicine. nih.govthieme-connect.de Anilino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of mushroom tyrosinase. nih.govnih.gov Studies have shown that certain derivatives exhibit significantly greater inhibitory activity than the commonly used inhibitor, kojic acid. nih.gov For example, a derivative containing a chlorine substituent on the quinone ring and an acetyl group on the aniline (B41778) moiety (compound 10) showed the highest tyrosinase inhibitory activity in one study. nih.gov Molecular docking and dynamics simulations suggest that these inhibitors interact with the copper ions and key amino acid residues within the active site of the enzyme, leading to stable enzyme-inhibitor complexes. nih.govnih.gov

Trypanothione Reductase Inhibition

Trypanosomatid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), possess a unique thiol metabolism centered around the enzyme trypanothione reductase (TR). mdpi.comnih.gov This enzyme is essential for the parasite's defense against oxidative stress and is absent in humans, making it an excellent and selective drug target. mdpi.comnih.gov Naphthoquinones have been investigated as inhibitors of TR. mdpi.comnih.gov For instance, 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone was found to inhibit TR activity by 87% at a concentration of 100 µM and showed good selectivity for the parasite enzyme over the analogous human enzyme, glutathione reductase. mdpi.com Other amino naphthoquinone derivatives have also shown potent activity against T. cruzi, with some compounds exhibiting greater potency than the reference drug, benznidazole. nih.govnih.gov Kinetic and molecular docking studies suggest that these naphthoquinones can act as non-competitive inhibitors, binding to a site at the dimer interface of the enzyme rather than the active site. nih.govnih.gov

Molecular Basis of Antimicrobial Activities

Disruption of Microbial Cell Membrane Integrity

One of the primary mechanisms underlying the antimicrobial activity of naphthoquinones is the disruption of the microbial cell membrane. nih.gov The cell membrane is a critical barrier that maintains cellular homeostasis, houses essential enzymes for energy production, and facilitates cellular communication. researchgate.net Its disruption compromises these vital functions, leading to the leakage of intracellular contents and ultimately, cell death. researchgate.netnih.gov

Studies on the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone have demonstrated its ability to significantly disrupt the membrane permeability of various microorganisms, including Staphylococcus aureus, Candida albicans, and Staphylococcus epidermidis. nih.gov This damage to the membrane integrity was confirmed by crystal violet uptake assays and scanning electron microscopy, which revealed physiological damage to the cell surface. nih.gov The disruption can be multifaceted, involving chemical alterations to the membrane's biophysical properties, such as its fluidity, which can weaken its resistance to stress. researchgate.net

Antimicrobial agents that target the bacterial membrane are often lipophilic, allowing them to interact directly with the lipid bilayer. nih.govmdpi.com This interaction can disrupt the membrane's architecture and functional integrity, alter the proton motive force, and lead to the leakage of cytosolic components like DNA and proteins. nih.govfrontiersin.org For example, 5,8-dihydroxy-1,4-naphthoquinone was found to cause DNA leakage in C. albicans. nih.gov By compromising this essential cellular structure, naphthoquinones exert a potent and broad-spectrum antimicrobial effect. nih.gov

Data Tables

Table 1: Naphthoquinone Derivatives and Enzyme Inhibition This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Class | Target Enzyme | Organism/Cell Line | Key Finding (IC₅₀/Activity) | Reference |

|---|---|---|---|---|

| Phenylamino-naphthoquinones | Cyclooxygenase-2 (COX-2) | A549 (Human Lung Carcinoma) | Induce mitochondrial damage and ROS formation via COX-2 pathway. | mdpi.com |

| Plumbagin | Cyclooxygenase-2 (COX-2) | Colonic Cancer Cells | Apoptotic effect is dependent on COX-2 expression. | nih.gov |

| Quinone Scaffolds | Glycogen Synthase Kinase 3 (GSK-3) | Leishmania | Identified as promising inhibitors through virtual screening. | mdpi.com |

| Plumbagin, Shikonin | Topoisomerase II | Mammalian | Induce enzyme-mediated DNA cleavage by forming a cleavable complex. | nih.gov |

| 1,2-Naphthoquinone | Topoisomerase IIα/β | Human | Enhances double-stranded DNA cleavage. | vanderbilt.edu |

| Hydronaphthoquinone (Compound 39) | Proteasome (CT-L activity) | Human Breast Cancer Cells | IC₅₀ = 0.44 to 1.01 µM (irreversible inhibitor). | nih.gov |

| PI-083 (NSC-45382) | Proteasome | Cancer Cells | Selective, reversible inhibitor. | nih.gov |

| Anilino-1,4-naphthoquinone (Cmpd 10) | Tyrosinase | Mushroom | IC₅₀ = 111.95 ± 9.18 µM; more potent than kojic acid. | nih.gov |

| 8-Methoxy-naphtho[2,3-b]thiophen-4,9-quinone | Trypanothione Reductase | Trypanosoma cruzi | 87% inhibition at 100 µM; selective over human enzyme. | mdpi.com |

Table 2: Antimicrobial Activity of Naphthoquinones This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Microorganism | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | Membrane Permeability Disruption | 91.83% disruption. | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | Membrane Permeability Disruption | 64.61% disruption; also causes DNA leakage. | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | Membrane Permeability Disruption | 47.36% disruption. | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Proteus vulgaris | Membrane Permeability Disruption | 30.08% disruption. | nih.gov |

Interference with DNA Replication and Integrity

Naphthoquinone and its derivatives have been shown to interfere with DNA replication and compromise its integrity through several mechanisms. One of the primary ways they exert their cytotoxic effects is by inducing DNA damage. For instance, the synthetic naphthoquinone 5-hydroxy-2-(4-tolylthio)naphthalene-1,4-dione, also known as CNN1, has been shown to induce apoptosis in leukemia cell lines through DNA damage. nih.gov This genotoxic effect is often linked to the ability of naphthoquinones to inhibit topoisomerases, which are crucial enzymes that regulate DNA topology during replication. nih.govresearchgate.net

Several 1,4-naphthoquinone derivatives act as inhibitors of topoisomerase I and/or topoisomerase II. researchgate.netmdpi.com By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA breaks. mdpi.com For example, shikonin and its derivatives are known to inhibit topoisomerase I and II. mdpi.commdpi.com Similarly, a shikonin derivative, SH-7, displayed significant inhibition of topoisomerase II with an IC50 of 2 μM in HL-60 cells. mdpi.com Diospyrin, another naphthoquinone, has been identified as an inhibitor of DNA gyrase, a type II topoisomerase in bacteria, with an IC50 value of approximately 15 μM against M. tuberculosis gyrase. nih.gov

Furthermore, some naphthoquinone derivatives can directly interact with DNA through intercalation, inserting themselves between the base pairs of the DNA helix. This interaction can distort the DNA structure, interfering with replication and transcription processes. Substituted 3-acyl-2-phenylamino-1,4-naphthoquinones have been shown to act as DNA intercalating agents, leading to DNA damage and fragmentation. spandidos-publications.com The generation of reactive oxygen species (ROS) by some naphthoquinones can also indirectly lead to DNA damage through oxidative stress. spandidos-publications.comnih.gov

The interference with DNA replication is also evident from the ability of certain naphthoquinones to arrest the cell cycle. For instance, CNN1 at a concentration of 0.1 µM was found to cause a significant accumulation of cells in the G2/M phase of the cell cycle in both K-562 and FEPS leukemia cell lines. nih.gov

Table 1: Effects of Naphthoquinone Derivatives on DNA Integrity and Replication

| Compound/Derivative | Mechanism of Action | Target/Cell Line | Observed Effect/IC50 | Reference(s) |

| 5-hydroxy-2-(4-tolylthio)naphthalene-1,4-dione (CNN1) | DNA Damage, Cell Cycle Arrest | K-562 and FEPS leukemia cells | 39.9% and 40.7% of cells in G2/M phase, respectively (at 0.1 µM) | nih.gov |

| Shikonin | Topoisomerase I/II Inhibition | Various cancer cells | - | mdpi.commdpi.com |

| SH-7 (Shikonin derivative) | Topoisomerase II Inhibition | HL-60 cells | IC50 = 2 μM | mdpi.com |

| Diospyrin | DNA Gyrase Inhibition | M. tuberculosis gyrase | IC50 ≈ 15 μM | nih.gov |

| 3-acyl-2-phenylamino-1,4-naphthoquinones | DNA Intercalation, ROS Generation | MCF7 human breast cancer cells | Caused single-strand breaks in plasmid DNA | spandidos-publications.com |

| Juglone | ROS-induced DNA damage, Inhibition of RecA expression | Staphylococcus aureus | - | nih.gov |

Inhibition of Microbial Respiratory Chain and Metabolic Processes

The antimicrobial activity of naphthoquinones is partly attributed to their ability to disrupt the microbial respiratory chain and interfere with essential metabolic processes. A key mechanism is the inhibition of electron transport, which is vital for cellular energy production. nih.gov

Studies have demonstrated a strong correlation between the redox potential of 1,4-naphthoquinones and their biological activity, suggesting that their ability to interfere with electron transport is a significant contributor to their cytotoxicity. nih.gov These compounds can act as electron acceptors, diverting electrons from the respiratory chain and thereby inhibiting ATP synthesis.

Specifically, a series of 1,4-naphthoquinones have been shown to inhibit the beef heart mitochondrial succinoxidase and NADH-oxidase enzyme systems. nih.gov There is a strong relationship between the inhibition of succinoxidase, a key enzyme complex in the electron transport chain, and the antitumor activity of these compounds. nih.gov The redox potentials of the naphthoquinones that effectively inhibited succinoxidase were found to be within a narrow range, similar to that of the endogenous components of the respiratory chain. nih.gov In contrast, while the inhibition of NADH-oxidase was also related to the redox potential, it did not significantly predict the antitumor activity, suggesting that the inhibition of succinoxidase may be a more critical mechanism. nih.gov

The site of action for some naphthoquinones appears to be at Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain. vulcanchem.com By interfering with the function of these enzyme complexes, naphthoquinones disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and ultimately, cell death. This disruption of energy metabolism is a key factor in the antimicrobial and cytotoxic effects of this class of compounds.

Mechanism of Biofilm Formation Inhibition

Naphthoquinones have demonstrated significant potential in preventing the formation of microbial biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The mechanisms underlying this antibiofilm activity are multifaceted.

One of the primary mechanisms is the generation of reactive oxygen species (ROS). An investigation into the effect of 1,4-naphthoquinone on Staphylococcus aureus revealed that the compound leads to an intracellular accumulation of ROS. nih.govresearchgate.net This increase in oxidative stress can damage cellular components and is believed to be a key factor in the inhibition of biofilm formation. nih.govekb.eg

Another important mechanism involves the alteration of the microbial cell surface properties. A study combining 1,4-naphthoquinone with tryptophan demonstrated a significant reduction in the cell surface hydrophobicity of S. aureus by approximately 49%. researchgate.netnih.gov Since cell surface hydrophobicity plays a crucial role in the initial attachment of bacteria to surfaces, a key step in biofilm formation, its reduction can effectively prevent biofilm development. researchgate.netnih.gov This combination was also able to disintegrate pre-existing biofilms by about 70%. researchgate.net

Furthermore, some naphthoquinone derivatives have been shown to interfere with bacterial motility, which can also impact biofilm formation. nih.gov The inhibition of biofilm formation by certain phenolic compounds, including naphthoquinones, can also be attributed to the impairment of the bacterial membrane and the inhibition of extracellular matrix production. mdpi.com For instance, some naphthoquinone derivatives have shown potent inhibition of biofilm formation by foodborne pathogens, with some compounds exhibiting over 90% inhibition at very low concentrations. mdpi.com

Table 2: Mechanisms of Biofilm Inhibition by Naphthoquinone Derivatives

| Compound/Derivative | Mechanism of Action | Target Organism | Observed Effect | Reference(s) |

| 1,4-Naphthoquinone | Increased cellular ROS | Staphylococcus aureus | Inhibition of biofilm formation | nih.govresearchgate.net |

| 1,4-Naphthoquinone + Tryptophan | Reduced cell surface hydrophobicity | Staphylococcus aureus | ~49% reduction in hydrophobicity; ~70% disintegration of pre-existing biofilm | researchgate.netnih.gov |

| Naphthoquinone derivative (Compound 10) | Not specified | S. aureus CECT 976 | 97.9% inhibition of biofilm formation at 0.1 µg/mL | mdpi.com |

| Naphthoquinone derivative (Compound 3) | Not specified | B. cereus UJA 27q | 97.2% inhibition of biofilm formation at 0.01 µg/mL | mdpi.com |

Immunomodulatory and Anti-Inflammatory Signaling Pathways

Naphthoquinones have been recognized for their ability to modulate the immune system and exert anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

Regulation of Cytokine Production (e.g., IL-6, TNF)

A significant aspect of the anti-inflammatory activity of naphthoquinones is their ability to regulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines are key mediators of the inflammatory response.

Research has shown that 1,4-naphthoquinone can potently suppress the production and secretion of several key pro-inflammatory cytokines, including IL-6 and TNF-α, in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages. nih.govacs.org This inhibitory effect is believed to be mediated through the suppression of the IRAK1 enzyme, which is involved in the signaling cascade that leads to the production of these cytokines. nih.gov

Various naphthoquinone derivatives have also demonstrated the ability to inhibit cytokine production. For example, a naphthoquinone isolated from the fungus Dendryphion nanum was found to block the production of TNF-α and IL-6 with IC50 values of 0.60 µM and 0.06 µM, respectively, in the human mononuclear cell line THP-1. jst.go.jp Similarly, certain 1,4-naphthoquinone thioglucoside derivatives, U-286 and U-548, were able to significantly inhibit TNF-α production in RAW 264.7 macrophage cells at concentrations of 0.1–1.0 μM. mdpi.com Compound 9, a 1,4-naphthoquinone derivative from a marine fungus, was also shown to reduce the mRNA levels of pro-inflammatory factors including IL-1β, IL-6, and TNF-α in LPS-induced RAW 264.7 macrophages. nih.gov

Table 3: Inhibition of Cytokine Production by Naphthoquinone Derivatives

| Compound/Derivative | Target Cytokines | Cell Line | IC50/Inhibitory Concentration | Reference(s) |

| 1,4-Naphthoquinone | IL-6, TNF-α, IL-1β, IL-8, IL-10 | LPS-stimulated THP-1 macrophages | Potent suppression | nih.govacs.org |

| Naphthoquinone from Dendryphion nanum | TNF-α, IL-6 | THP-1 cells | IC50 = 0.60 µM (TNF-α), 0.06 µM (IL-6) | jst.go.jp |

| U-286 (1,4-Naphthoquinone thioglucoside derivative) | TNF-α | RAW 264.7 cells | 35.6 ± 8.8% inhibition at 1.0 µM | mdpi.com |

| U-548 (1,4-Naphthoquinone thioglucoside derivative) | TNF-α | RAW 264.7 cells | 67.9 ± 11.0% inhibition at 1.0 µM | mdpi.com |

| Compound 9 (from Talaromyces sp.) | IL-1β, IL-6, TNF-α (mRNA levels) | LPS-induced RAW 264.7 macrophages | Reduction in mRNA levels | nih.gov |

Modulation of Transcription Factor Activity (e.g., NF-κB)

The regulation of cytokine production by naphthoquinones is often linked to their ability to modulate the activity of key transcription factors, most notably nuclear factor-kappa B (NF-κB). NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for IL-6 and TNF-α.

Several studies have indicated that naphthoquinone derivatives can inhibit the activation of NF-κB. For instance, lawsone (2-hydroxy-1,4-naphthoquinone) and its copper(II) complexes have been shown to suppress the activation of NF-κB. plos.org Certain copper(II)-lawsone complexes were able to significantly reduce NF-κB activity induced by both LPS and TNF-α. plos.org Lawsone itself has also been reported to reduce NF-κB activity in various cancer cell lines. nih.gov

The anti-inflammatory action of 1,4-naphthoquinone has been linked to the suppression of the IRAK1 enzyme, which is upstream of NF-κB activation in the TLR4 signaling pathway. nih.gov By inhibiting IRAK1, 1,4-naphthoquinone can prevent the subsequent activation of NF-κB and the expression of its target pro-inflammatory genes. nih.gov Shikonin has also been shown to inhibit the EGFR-NF-κB signaling pathway in a concentration-dependent manner. d-nb.info This modulation of NF-κB activity represents a critical mechanism through which naphthoquinones exert their anti-inflammatory effects.

Mechanisms Relevant to Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Naphthoquinone derivatives have emerged as promising candidates in the research of neurodegenerative diseases, particularly Alzheimer's disease (AD), due to their ability to target multiple pathological hallmarks of the disease. The primary mechanisms of action in this context revolve around the inhibition of protein aggregation and the modulation of key enzymes involved in neurotransmission and oxidative stress.

A key pathological feature of AD is the aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles. Several naphthoquinone derivatives have demonstrated the ability to inhibit the aggregation of both Aβ and tau. For example, a specific naphthoquinone derivative, compound 2, was identified as a potent inhibitor of Aβ40 aggregation with an IC50 of 3.2 μM and also inhibited the aggregation of the PHF6 tau fragment by 91% at a 10 μM concentration. nih.govacs.orgnih.govunits.itresearchgate.netresearchgate.net Another derivative, N-(1,4-naphthoquinon-2-yl)-L-tryptophan (NQTrp), was highly effective against Aβ42 aggregation with an IC50 of 50 nM. nih.gov

In addition to inhibiting protein aggregation, many naphthoquinone derivatives exhibit a multitarget-directed ligand (MTDL) profile, meaning they can interact with multiple relevant biological targets in AD. This includes the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibitors are a current standard of care for AD, as they increase the levels of the neurotransmitter acetylcholine. MAO-B is involved in the degradation of neurotransmitters and its inhibition can also be beneficial. The aforementioned compound 2 also showed inhibitory activity against AChE with an IC50 of 9.2 μM and a remarkable inhibitory activity against MAO-B with an IC50 of 7.7 nM. nih.govacs.orgnih.govunits.itresearchgate.netresearchgate.net

The neuroprotective effects of some naphthoquinone derivatives have also been demonstrated in cellular models. For instance, some of the most promising naphthoquinone and anthraquinone derivatives exerted a moderate neuroprotective effect against Aβ42 toxicity in primary cultures of cerebellar granule cells. nih.gov This suggests that these compounds may not only prevent the formation of toxic protein aggregates but also protect neurons from their detrimental effects.

Table 4: Multi-target Activity of Naphthoquinone Derivatives in Alzheimer's Disease Research

| Compound/Derivative | Target | Activity/IC50 | Reference(s) |

| Compound 2 | Aβ40 Aggregation | IC50 = 3.2 μM | nih.govacs.orgnih.govunits.itresearchgate.netresearchgate.net |

| PHF6 (Tau fragment) Aggregation | 91% inhibition at 10 μM | nih.govacs.orgnih.govunits.itresearchgate.netresearchgate.net | |

| Acetylcholinesterase (AChE) | IC50 = 9.2 μM | nih.govacs.orgnih.govunits.itresearchgate.netresearchgate.net | |

| Monoamine Oxidase B (MAO-B) | IC50 = 7.7 nM | nih.govacs.orgnih.govunits.itresearchgate.netresearchgate.net | |

| N-(1,4-naphthoquinon-2-yl)-L-tryptophan (NQTrp) | Aβ42 Aggregation | IC50 = 50 nM | nih.gov |

| Juglone | BACE1 | IC50 = 6.51 µM | nih.gov |

| β-amyloid Aggregation | IC50 = 11.10 µM | nih.gov | |

| Disaggregation of Aβ fibrils | IC50 = 15.49 µM | nih.gov |

Inhibition of Amyloid-β (Aβ) and Tau Protein Aggregation

The aggregation of amyloid-beta (Aβ) and tau proteins are key pathological hallmarks of Alzheimer's disease. nih.gov Naphthoquinone-based compounds have been investigated for their potential to inhibit the formation of these protein aggregates.

Aromatic amino acid residues are known to play a critical role in the self-assembly processes that lead to the formation of amyloid structures. nih.govgoogle.com Targeting these aromatic recognition interfaces with small aromatic molecules, such as 3-amino-1,4-naphthoquinones, has been shown to be an effective strategy to inhibit the initial steps of amyloid formation. google.com In fact, certain 3-amino-1,4-naphthoquinone derivatives have demonstrated high affinity for β-amyloid and a significant inhibitory effect on the formation of both oligomers and mature fibrils. google.com

Hybrid molecules combining naphthoquinone with other chemical moieties have also shown significant promise. For instance, a naphthoquinone-tryptophan hybrid molecule, NQTrp, was found to be a potent inhibitor of Aβ40 aggregation, and a similar hybrid showed an IC50 of 50 nM against Aβ42 aggregation. mdpi.com Another hybrid, a naphthoquinone-dopamine compound (NQDA), has been shown to effectively inhibit the aggregation of key tau-derived amyloidogenic fragments, PHF6 and PHF6*, which are primary drivers of full-length tau aggregation. nih.govzju.edu.cn Molecular dynamics simulations have provided insights into the binding mechanisms, showing that NQDA can prevent the conformational changes that lead to β-sheet-rich aggregates. zju.edu.cn The inhibitory concentration (IC50) of NQDA for PHF6 aggregation was found to be approximately 17 µM. nih.govresearchgate.net

Furthermore, some naphthoquinone derivatives have exhibited a multitarget approach by not only inhibiting Aβ and tau aggregation but also affecting other relevant enzymes in Alzheimer's disease pathology. units.it For example, a particular naphthoquinone derivative demonstrated potent inhibition of β-amyloid (Aβ40) aggregation with an IC50 of 3.2 μM and also inhibited the aggregation of the PHF6 tau fragment by 91% at a concentration of 10 μM. units.it

The ability of certain naphthoquinone derivatives to inhibit Aβ aggregation has been linked to their radical-scavenging ability, particularly against hydroxyl free radicals. nih.gov This suggests that at least one mechanism of action involves the mitigation of oxidative stress, which is a known contributor to the pathogenesis of Alzheimer's disease. nih.gov

Table 1: Inhibition of Amyloid-β and Tau Protein Aggregation by Naphthoquinone Derivatives

| Compound/Derivative | Target | Key Findings |

|---|---|---|

| 3-amino-1,4-naphthoquinones | Amyloid-β | Effective in preventing oligomerization of amyloid proteins. google.com |

| Naphthoquinone-tryptophan hybrid (NQTrp) | Amyloid-β (Aβ40, Aβ42) | Potent inhibitor of Aβ40 aggregation; IC50 = 50 nM for Aβ42. mdpi.com |

| Naphthoquinone-dopamine hybrid (NQDA) | Tau protein (PHF6, PHF6*) | Inhibits aggregation of PHF6 and PHF6*; IC50 ~ 17 µM for PHF6. nih.govresearchgate.net Disrupts preformed fibrils. nih.gov |

| Naphthoquinone derivative | Amyloid-β (Aβ40), Tau (PHF6) | IC50 = 3.2 μM for Aβ40 aggregation; 91% inhibition of PHF6 aggregation at 10 μM. units.it |

| Rifampicin (contains naphthoquinone structure) | Amyloid-β (Aβ1-40) | Inhibited aggregation and neurotoxicity in a concentration-dependent manner. nih.gov |

Neuroprotective Pathways Beyond Enzyme Inhibition

Beyond their direct effects on protein aggregation, naphthoquinones exert neuroprotective effects through various other mechanisms. A significant aspect of their neuroprotective potential lies in their antioxidant and free radical scavenging activities. nih.gov

Studies have shown that certain 1,4-naphthoquinone derivatives can protect neuronal cells from toxins like paraquat (B189505) and 6-hydroxydopamine (6-OHDA). nih.gov This protection is associated with the suppression of oxidative stress, a decrease in the production of reactive oxygen species (ROS) and nitric oxide, and the normalization of mitochondrial function, including the restoration of the mitochondrial membrane potential. nih.gov Some naphthoquinones, such as thymoquinone (B1682898) and its reduced form, thymohydroquinone, are potent antioxidants. mdpi.com

Furthermore, some naphthoquinones can activate the Nrf2/ARE signaling pathway, a key regulator of cellular responses to oxidative stress. nih.gov This activation leads to the increased production of cytoprotective proteins, including antioxidant enzymes. nih.gov For instance, plumbagin and naphthazarin have been found to stimulate this pathway in neuronal cells, offering protection against subsequent oxidative insults. nih.gov

Aminonaphthoquinone derivatives have also been shown to mitigate cellular damage induced by Aβ42 by preserving cell viability and morphology. nih.gov Some of these compounds demonstrated potent antioxidant activities, reducing intracellular ROS production, preserving mitochondrial membrane potential, and protecting the cell membrane from damage. nih.gov Molecular docking studies suggest that these compounds can bind to and modulate the activity of proteins like sirtuin 1 (SIRT1), which is involved in cellular stress responses and longevity. nih.gov

In the context of Parkinson's disease models, the neuroprotective effects of naphthoquinones have been linked to an increase in the activity of the antioxidant enzyme glutathione peroxidase 1 (GPX-1). mdpi.com For example, the naphthoquinone shikonin increased the expression of GPx-1 in PC12 cells, enhancing their survival against the neurotoxin 6-OHDA. mdpi.com

Antiparasitic Activity Mechanisms (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

Naphthoquinones have demonstrated significant activity against a range of parasites, including those responsible for malaria, trypanosomiasis, and leishmaniasis. nih.govbenthamscience.comscielo.org.co Their mechanisms of action are often multifaceted, targeting various essential pathways within the parasites.

The biological activity of quinones is frequently linked to their redox properties and their ability to accept electrons to form radical anions. scielo.org.co This redox cycling can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress that is detrimental to the parasite. nih.govbenthamscience.cominca.gov.br

For instance, in the context of trypanosomiasis, the mechanism of action of naphthoquinones involves the reductive activation of the quinone to a semiquinone, leading to the production of superoxide anion radicals and hydrogen peroxide, thereby inducing oxidative stress in the parasite. nih.govbenthamscience.com

In malaria, the parasite is particularly vulnerable to oxidative stress during its intraerythrocytic stage. nih.gov Naphthoquinones can act as redox-cyclers, being reduced by enzymes like glutathione reductase. This process generates superoxide and peroxides, creating a highly oxidative environment that is lethal to the parasite. nih.gov

Specific Parasite Target Identification and Validation

Researchers have identified and validated several specific molecular targets of naphthoquinones within parasites.

In Trypanosoma brucei, the causative agent of African trypanosomiasis, a chemical proteomics approach identified glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase as potential molecular targets for the naphthoquinone derivative B6 (2-phenoxy-1,4-naphthoquinone). nih.govplos.orgfairdomhub.org This compound was shown to inhibit both of these enzymes with IC50 values in the micromolar range. nih.govplos.orgfairdomhub.org

For leishmaniasis, glycogen synthase kinase 3 (GSK-3) has been identified as a target. nih.gov A virtual screening of a chemical library against the structure of Leishmania GSK-3 led to the identification of quinone-based inhibitors. nih.gov Subsequent optimization of these hits provided a basis for understanding the structure-activity relationships for inhibiting this essential parasite enzyme. nih.gov Cysteine proteases, such as cruzain and rhodesain, have also been investigated as potential targets for 1,4-naphthoquinone derivatives. scielo.br

In the case of malaria, the cytochrome bc1 complex is a key target for the hydroxynaphthoquinone atovaquone (B601224). nih.govresearchgate.net This drug blocks the mitochondrial oxidation of ubiquinol (B23937) by binding to the ubiquinol oxidation site of the complex. nih.gov Additionally, Plasmodium falciparum glutathione reductase (PfGR) has been identified as a potential target, with atovaquone showing a high affinity for this enzyme. malariaworld.org Falcipains, a family of cysteine proteases in P. falciparum, are another class of attractive drug targets. frontiersin.org

Table 2: Specific Parasite Targets of Naphthoquinone Derivatives

| Parasite | Target Enzyme/Protein | Naphthoquinone Derivative(s) | Key Findings |

|---|---|---|---|

| Trypanosoma brucei | Glycosomal glycerol kinase, Glycosomal glyceraldehyde-3-phosphate dehydrogenase | B6 (2-phenoxy-1,4-naphthoquinone) | Inhibited both enzymes with IC50 values in the micromolar range. nih.govplos.orgfairdomhub.org |

| Leishmania | Glycogen synthase kinase 3 (GSK-3) | Quinone-based inhibitors | Identified through virtual screening and optimized for inhibitory activity. nih.gov |

| Leishmania | Cysteine proteases (cruzain, rhodesain) | 1,4-naphthoquinone derivatives | Investigated as potential targets. scielo.br |

| Plasmodium falciparum | Cytochrome bc1 complex | Atovaquone | Blocks mitochondrial oxidation of ubiquinol. nih.govresearchgate.net |

| Plasmodium falciparum | Glutathione reductase (PfGR) | Atovaquone | Demonstrated high affinity for the enzyme. malariaworld.org |

| Plasmodium falciparum | Falcipains (cysteine proteases) | General | Considered attractive drug targets. frontiersin.org |

Induction of Oxidative Stress in Parasitic Systems

A primary mechanism by which naphthoquinones exert their antiparasitic effects is through the induction of oxidative stress. nih.govbenthamscience.com This is particularly effective against parasites that have limited capacity to handle reactive oxygen species (ROS).

In trypanosomes, naphthoquinones can undergo redox cycling, leading to the generation of superoxide radicals and hydrogen peroxide. nih.govbenthamscience.com This overwhelms the parasite's antioxidant defense systems. The antitrypanosomal activity of some naphthoquinone derivatives has been shown to involve the generation of oxygen radicals, which contributes significantly to their trypanocidal effects. nih.govplos.org The parasite's own antioxidant enzymes, such as trypanothione synthetase and superoxide dismutase, are utilized to counteract the toxic effects of these compounds, and reducing the expression of these enzymes increases the parasite's susceptibility. nih.gov

Similarly, in Leishmania, the generation of ROS is a known mechanism of action for naphthoquinones. inca.gov.br Some naphthotriazolyl-4-oxoquinoline derivatives have been shown to induce ROS production in the parasite. researchgate.net

Malarial parasites are also highly susceptible to oxidative stress. nih.gov The antimalarial activity of some 1,4-naphthoquinones is attributed to their ability to act as redox-cyclers. nih.gov They are bioactivated through redox reactions, leading to the formation of metabolites that are potent subversive substrates of the parasite's glutathione reductase. anr.fr This disrupts the redox equilibrium of the parasite, leading to its death. anr.fr The nematode Caenorhabditis elegans has also been used as a model to demonstrate that 1,4-naphthoquinone can induce lethality by stimulating ROS production and suppressing superoxide dismutase activity. mdpi.com

Investigation of Hypoglycaemic Mechanisms

Naphthoquinone scaffolds have also been explored for their potential as antidiabetic agents. scielo.brscielo.br Their antioxidant properties are thought to play a role in their hypoglycemic effects. nih.gov

One proposed mechanism for the hypoglycemic activity of certain 2-phenylamino-1,4-naphthoquinone derivatives relates to their bioreduction. scielo.brscielo.brnih.gov The electronic properties of substituents on the naphthoquinone ring can influence their redox potential. For example, the electron-donating resonance effect of a chloro group can stabilize the imine form of the compound. scielo.brnih.gov This stabilization is thought to limit the generation of free radicals during the bioreduction of the quinone, which has been proposed as a reason for its observed hypoglycemic activity. scielo.brnih.gov

In a study using a rat model, several synthesized 2-phenylamino-1,4-naphthoquinone derivatives demonstrated hypoglycemic activity. nih.gov The chloro-derivative was particularly potent, causing a significant reduction in mean blood glucose levels. nih.gov While the precise molecular targets for the hypoglycemic effects of naphthoquinones are still under investigation, their ability to modulate redox processes appears to be a key factor.

Structure Activity Relationship Sar Studies and Rational Scaffold Design for Naphthoquinone Derivatives

Elucidation of Structural Features Governing Biological Potency and Selectivity

The biological activity of naphthoquinone derivatives can be significantly modulated by the nature and position of substituents on the naphthoquinone scaffold. These modifications can alter the electronic, hydrophobic, and steric properties of the molecule, thereby influencing its interaction with biological targets.

The position of substituents on the naphthoquinone ring is a critical determinant of biological activity. For instance, in a study on the antibacterial activity of fluoro-substituted naphthoquinones, a fluoro group at the C3 position exhibited greater efficacy against E. coli than when it was positioned at C4. nih.gov Similarly, modifications at the 2-position of the naphthoquinone backbone have been shown to yield derivatives with greater cytotoxicity towards tumor cells compared to non-tumoral cells. nih.gov

The electronic properties of substituents also play a pivotal role. The introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the quinone moiety, which is often central to its mechanism of action. redalyc.org The redox properties of anilino-naphthoquinones, for example, are modulated by substituents on the aromatic ring of the amino group, which in turn affects their biological activity. nih.gov Studies have indicated that an increase in the energy of the Highest Occupied Molecular Orbital (HOMO) of naphthoquinone derivatives correlates with higher cytotoxic activities, suggesting that lower electrophilicity may be favorable for cytotoxicity. mdpi.com

A quantitative structure-activity relationship (QSAR) study on a series of 2-hydroxy-1,4-naphthoquinone derivatives suggested that while substituents may not directly participate in the interaction with the biological target, their importance lies in the modification of the electronic structure of the common naphthoquinone skeleton. jst.go.jp

Table 1: Influence of Substituent Position on the Biological Activity of Naphthoquinone Derivatives

| Compound/Derivative | Substituent and Position | Biological Activity | Reference |

|---|---|---|---|

| Fluoro-naphthoquinone | Fluoro at C3 | Higher antibacterial activity against E. coli | nih.gov |

| Fluoro-naphthoquinone | Fluoro at C4 | Lower antibacterial activity against E. coli | nih.gov |

| 2-O-acyl/alkyl derivatives | Acyl/alkyl at C2 | More cytotoxic to tumor cells | nih.gov |

| 5-O-acyl/alkyl derivatives | Acyl/alkyl at C5 | Less cytotoxic to tumor cells | nih.gov |

| 2-amino-1,4-naphthoquinone derivatives | Substitution at C3 | Decreased haemolytic activity and abolished nephrotoxicity | nih.gov |

Hydrophobic and steric interactions are also key factors in determining the biological potency of naphthoquinone derivatives. The lipophilicity of a molecule, which is its ability to dissolve in fats, oils, and lipids, can influence its ability to cross cell membranes and reach its target. A strong correlation between lipophilicity and phytotoxic activity has been observed for certain naphthoquinone analogs. nih.gov

The size and shape of substituents (steric factors) can affect how a molecule fits into the active site of a biological target. For example, in the design of ferroptosis inducers from a naphthoquinone scaffold, scaffold-leaping optimization was employed to modify the structure and improve its anti-proliferation activity against cancer cell lines. nih.gov This process involves making significant changes to the molecular scaffold to explore new chemical space and optimize interactions with the target.

Naphthoquinone as a Privileged Scaffold in Medicinal Chemistry Research

The naphthoquinone core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them versatile starting points for the development of new drugs. mdpi.comnih.gov The synthetic accessibility of the naphthoquinone moiety allows for the creation of a wide array of derivatives. researchgate.net

The exploration of the chemical space around the naphthoquinone scaffold is a key strategy for discovering optimized derivatives with improved pharmacological profiles. This involves synthesizing and evaluating a library of compounds with diverse substituents to map out the structure-activity landscape. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide this exploration and predict the biological activities of novel derivatives. brieflands.comfrontiersin.org

The inherent properties of the naphthoquinone scaffold lend themselves to the design of multifunctional molecules that can interact with multiple biological targets. bpasjournals.com This is a particularly attractive strategy for complex diseases like cancer and Alzheimer's disease. nih.gov Hybrid- and fragment-based drug design approaches have been successfully used to create multifunctional naphthoquinone derivatives. nih.gov For instance, molecular hybridization, which involves covalently linking two or more pharmacophores, has been used to develop novel anticancer agents based on the naphthoquinone scaffold. mdpi.comnih.gov These hybrid molecules can exhibit advantages over the individual parent compounds. nih.gov

Structure-Mechanism Correlations and Targeted Scaffold Modifications

A deep understanding of the relationship between the structure of a naphthoquinone derivative and its mechanism of action is essential for the targeted modification of the scaffold to enhance therapeutic efficacy. The cytotoxic effects of many naphthoquinones are attributed to their ability to generate reactive oxygen species (ROS) and to act as electrophiles that can react with biological nucleophiles like proteins and DNA. nih.gov